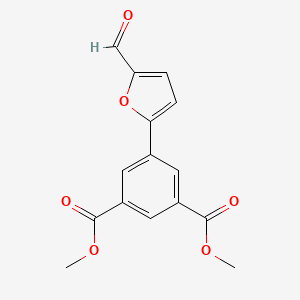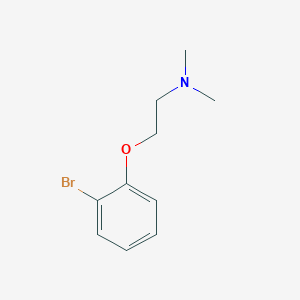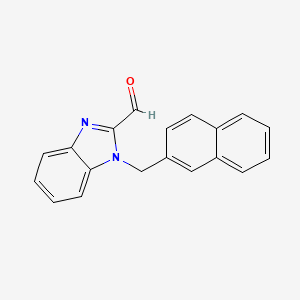
2,5-二甲基苯甲酰胺
描述
2,5-Dimethylbenzamide is a chemical compound that is structurally characterized by the presence of two methyl groups attached to the benzene ring at the 2nd and 5th positions, respectively, and an amide functional group attached to the benzene ring. While the provided papers do not directly discuss 2,5-Dimethylbenzamide, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemistry of 2,5-Dimethylbenzamide.
Synthesis Analysis
The synthesis of compounds closely related to 2,5-Dimethylbenzamide involves several steps, including chlorination, oxidation, and ammonolysis. For instance, 2-amino-5-chloro-N,3-dimethylbenzamide was synthesized from 7-methylisatin with an overall yield of 62% and a purity of 99.6% through a series of reactions optimized for temperature and reagent ratios . Similarly, 3,5-Dimethylbenzamide was prepared by oxidizing mesitylene, followed by chloridization and reaction with freezing ammonia, yielding a 38.3% overall yield . These methods suggest possible routes for synthesizing 2,5-Dimethylbenzamide, albeit with necessary modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,5-Dimethylbenzamide has been characterized using various spectroscopic techniques. For example, 2-amino-4,5-dimethylbenzoic acid was characterized by Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR), which are essential tools for confirming the structure of organic compounds . These techniques could also be applied to analyze the molecular structure of 2,5-Dimethylbenzamide.
Chemical Reactions Analysis
The chemical reactions involving compounds with similar structures to 2,5-Dimethylbenzamide can be complex. For instance, the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide undergoes oxygen-inhibited enzymatic reduction, with the nitro groups being reduced to amines or hydroxylamines . This indicates that nitro-substituted benzamides can participate in redox reactions, which may also be relevant for the reactivity of 2,5-Dimethylbenzamide under certain conditions.
Physical and Chemical Properties Analysis
The physical properties such as melting points can be determined through synthesis studies; for example, 3,5-Dimethylbenzamide has a melting point range of 131-133 degrees Celsius . The chemical properties, including reactivity and stability, can be inferred from related compounds. The reductive chemistry of benzamide derivatives shows that the presence of electron-withdrawing or electron-donating groups significantly affects the molecule's reactivity . These insights can be extrapolated to predict the behavior of 2,5-Dimethylbenzamide in various chemical environments.
科学研究应用
合成和化学性质
合成方法:已经探索了二甲基苯甲酰胺衍生物的各种合成方法。例如,7-甲基异靛蓝的 2-氨基-5-氯-N,3-二甲基苯甲酰胺的合成涉及氯化、氧化和氨解,实现了高总收率和纯度 (张卓,2014)。此外,已经报道了 2-氨基-5-氰基-N,3-二甲基苯甲酰胺合成的改进,利用替代化学品来提高收率并了解反应影响 (林雪,2013)。
化学反应和性质:研究深入探讨了 N,N-二甲基苯甲酰胺的各种化学反应和性质。例如,对这些化合物的微粒体去甲基化研究提供了对代谢途径和动力学效应的见解 (L. Constantino、E. Rosa、J. Iley,1992)。其他研究考察了 N,N-二甲基苯甲酰胺衍生物与不同化合物的反应,探索了复杂的化学相互作用和潜在应用 (T. Mukaiyama、山口达也,1966)。
代谢和药代动力学
- 代谢见解:二甲基苯甲酰胺衍生物的代谢一直是研究的主题,为药代动力学和药效学提供了宝贵的见解。例如,大鼠肝微粒体中 N,N-二甲基苯甲酰胺的代谢揭示了药物代谢和潜在治疗应用的有趣方面 [(J. Maurizis、J. Madelmont、M. Rapp、C. Marijnen、M. Cerf、J. Gillardin、F. Lepage、A. Veyre,1997)](https://consensus.app/papers/disposition-metabolism-26dimethylbenzamide-maurizis/b6dff1c44901544cad0d92a366f26798/?utm_source=chatgpt).
光谱学和分子结构
- 光谱分析:光谱学研究(如 N,N-二甲基苯甲酰胺的红外光谱研究)提供了有关这些化合物在不同环境中的分子结构和行为的关键数据。此类研究有助于理解这些分子的水合作用及其与溶剂的相互作用 (小林满、松下和夫,1990)。
在成像和诊断中的应用
- 造影剂开发:N,N-二甲基-2-(2-氨基-4-[18F]氟苯硫基)苯甲胺等造影剂的合成和开发证明了二甲基苯甲酰胺衍生物在医学影像和诊断中的潜力。这项研究突出了这些化合物在开发用于医学影像的新工具中的用途,尤其是在 PET 成像中 (G. G. Shiue、P. Fang、C. Shiue,2003)。
化学改性和实用性
- 化学实用性:对二甲基苯甲酰胺衍生物(如抗惊厥药 N-(5'-甲基异恶唑-3-基)-2,6-二甲基苯甲酰胺)的化学氧化和改性的研究提供了对这些化合物的化学多功能性的见解及其在包括药物开发在内的各个领域的潜在应用 (S. Adolphe-Pierre、S. Ménager、F. Tombret、P. Vérité、F. Lepage、O. Lafont,1998)。
安全和危害
2,5-Dimethylbenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2,5-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEASVSGVVOTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358940 | |
| Record name | 2,5-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylbenzamide | |
CAS RN |
5692-34-2 | |
| Record name | 2,5-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N,N-Diethyl-2,5-Dimethylbenzamide compare to DEET in terms of repelling Aedes aegypti mosquitoes?
A: Research indicates that while N,N-Diethyl-2,5-Dimethylbenzamide demonstrates repellent properties against Aedes aegypti, it is less effective than DEET. A study directly comparing the two compounds found that a 50% solution of N,N-Diethyl-2,5-Dimethylbenzamide provided approximately half the protection time against mosquito bites compared to a 25% solution of DEET. [] This suggests that DEET remains a more potent option for repelling these specific mosquitoes.
Q2: Are there any other promising repellent compounds identified in the research that rival the efficacy of DEET?
A: While none of the tested compounds surpassed DEET in terms of effectiveness, Dibutyl-2-hexyl-1,3-dioxolane-4,5-dicarboxylate showed comparable results. When applied as a 50% solution, this compound provided a similar level of protection against Aedes aegypti bites as a 25% DEET solution. [] This highlights the potential of Dibutyl-2-hexyl-1,3-dioxolane-4,5-dicarboxylate as a potential alternative repellent deserving further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



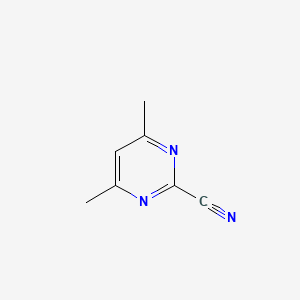
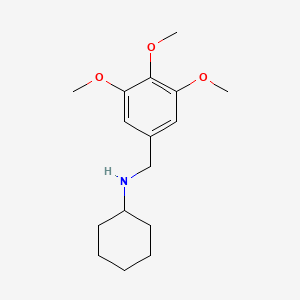
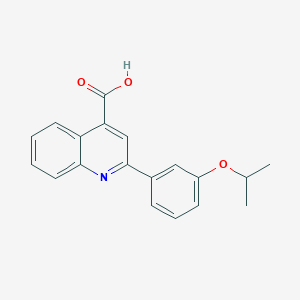

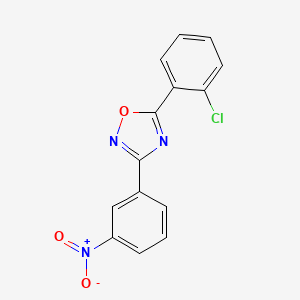
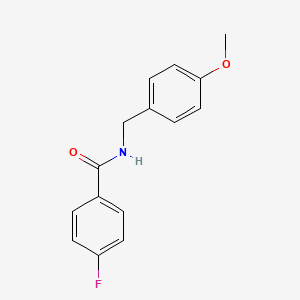

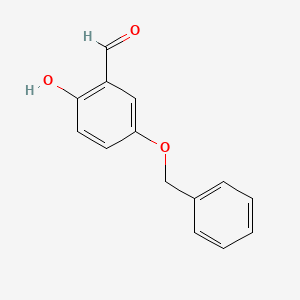


![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)
